2-[2-(Decyloxy)phenoxy]oxane
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Overview
Description
2-[2-(Decyloxy)phenoxy]oxane is an organic compound that belongs to the class of ethers It is characterized by the presence of a decyloxy group attached to a phenoxy group, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)phenoxy]oxane typically involves the reaction of decyloxyphenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where decyloxyphenol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be catalyzed by phase-transfer catalysts to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Decyloxy)phenoxy]oxane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated phenoxy derivatives
Scientific Research Applications
2-[2-(Decyloxy)phenoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Decyloxy)phenoxy]oxane involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . It may also inhibit certain enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Phenoxyacetic acid: A compound with herbicidal activity.
Phenoxybenzene: Used in the synthesis of various organic compounds.
Uniqueness
2-[2-(Decyloxy)phenoxy]oxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its long decyloxy chain provides hydrophobic characteristics, making it suitable for applications where such properties are desired. Additionally, the presence of the oxane ring can influence its reactivity and interaction with other molecules, setting it apart from other phenoxy derivatives .
Properties
CAS No. |
139394-72-2 |
---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(2-decoxyphenoxy)oxane |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-12-17-22-19-14-9-10-15-20(19)24-21-16-11-13-18-23-21/h9-10,14-15,21H,2-8,11-13,16-18H2,1H3 |
InChI Key |
YDKPUWUNXKOPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1OC2CCCCO2 |
Origin of Product |
United States |
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